2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic compound of significant interest due to its complex structure and various potential applications in scientific research and industry. This compound features a pyrimidinone core, which is functionalized with benzylthio and piperazinyl substituents, making it a versatile molecule in terms of reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic synthesis. A common route may include the following steps:
Formation of pyrimidin-4(3H)-one nucleus: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylthio group: : A thiol compound such as benzylthiol can be reacted with the pyrimidinone nucleus using a coupling reagent like EDCI or DCC in an organic solvent such as dichloromethane.
Incorporation of the piperazinyl group: : The piperazine moiety can be introduced through a nucleophilic substitution reaction using a pyrimidine-2-yl-substituted piperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, these reactions are scaled up with optimization for yield, purity, and cost-effectiveness. Process modifications might include:
Use of continuous flow reactors for better control over reaction parameters.
Implementation of automated purification systems like HPLC to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound 2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functionalities or to form sulfur-oxide derivatives.
Reduction: : The carbonyl group in the pyrimidinone nucleus can be reduced to form alcohol derivatives.
Substitution: : The aromatic rings and the piperazine moiety provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation reagents (like NBS for bromination), Grignard reagents for introducing various alkyl groups.
Major Products: The major products of these reactions include sulfoxides and sulfones from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one finds applications in multiple scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules or pharmaceuticals.
Biology: : Investigated for its potential as an inhibitor or modulator of biological pathways.
Medicine: : Explored for therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: : Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound is often related to its interaction with molecular targets such as enzymes or receptors:
Molecular Targets and Pathways: : The compound may inhibit specific enzymes by binding to their active sites or may act on receptors to modulate signal transduction pathways.
Pathways Involved: : It may be involved in inhibiting kinase activity, disrupting DNA synthesis, or modulating neurotransmitter release.
Comparison with Similar Compounds
2-(benzylthio)-6-(2-hydroxyethyl)pyrimidin-4(3H)-one.
2-(phenylthio)-6-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one.
6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one.
There you go! Diving deep into the fascinating world of 2-(benzylthio)-6-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one, this piece covers its synthesis, reactions, applications, and much more. Was this what you were looking for?
Properties
IUPAC Name |
2-benzylsulfanyl-4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c28-18-13-17(24-21(25-18)30-15-16-5-2-1-3-6-16)14-19(29)26-9-11-27(12-10-26)20-22-7-4-8-23-20/h1-8,13H,9-12,14-15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBJTEZDDRXCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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